BenchChemオンラインストアへようこそ!

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Thyrotropin receptor TSHR antagonist Graves' orbitopathy

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1421477-18-0; molecular formula C₁₄H₁₂N₆O₂S; MW 328.35 g/mol) is a synthetic small-molecule heterocycle built on a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core linked via an amide bridge to a 3-(1H-tetrazol-1-yl)phenyl moiety. It is classified as a cytochrome P450 CYP3A inhibitor and has been annotated as a negative allosteric modulator (NAM) of the thyrotropin receptor (TSHR) in curated bioactivity databases.

Molecular Formula C14H12N6O2S
Molecular Weight 328.35
CAS No. 1421477-18-0
Cat. No. B2377755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS1421477-18-0
Molecular FormulaC14H12N6O2S
Molecular Weight328.35
Structural Identifiers
SMILESC1COCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C14H12N6O2S/c21-13(17-14-16-11-4-5-22-7-12(11)23-14)9-2-1-3-10(6-9)20-8-15-18-19-20/h1-3,6,8H,4-5,7H2,(H,16,17,21)
InChIKeyOODNKNFCZQTTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1421477-18-0) Procurement-Quality Baseline


N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1421477-18-0; molecular formula C₁₄H₁₂N₆O₂S; MW 328.35 g/mol) is a synthetic small-molecule heterocycle built on a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core linked via an amide bridge to a 3-(1H-tetrazol-1-yl)phenyl moiety [1]. It is classified as a cytochrome P450 CYP3A inhibitor [2] and has been annotated as a negative allosteric modulator (NAM) of the thyrotropin receptor (TSHR) in curated bioactivity databases [3]. These annotations position the compound within the pharmacoenhancer and thyroid receptor modulator chemical spaces, where its fused pyrano-thiazole scaffold and tetrazole-substituted benzamide terminus distinguish it from the structurally simpler thiazole or benzothiazole analogs commonly encountered in procurement catalogs.

Why Generic Thiazole or Tetrazole Analogs Cannot Substitute for CAS 1421477-18-0


The compound occupies a narrow structural niche defined by the simultaneous presence of a saturated pyrano ring fused to a 2-amino-thiazole and a meta-tetrazole benzamide. Removal or simplification of any of these three modules produces analogs with fundamentally different target-engagement profiles. The 6,7-dihydro-4H-pyrano[4,3-d]thiazole scaffold enforces a distinct spatial orientation of the thiazole nitrogen that governs heme-iron coordination in CYP3A enzymes, differentiating it from monocyclic thiazoles such as those found in ritonavir and cobicistat [1]. The 1H-tetrazole substituent serves as a metabolically stable carboxylic acid bioisostere , and its substitution at the meta position of the benzamide ring creates a geometry that is absent in the para-substituted or tetrazole-devoid analogs cataloged by major screening libraries. Consequently, a simple N-(thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-71-6) lacks the conformational constraint and the additional oxygen heteroatom of the dihydropyrano ring, which precludes replication of the full pharmacophore required for TSHR allosteric modulation and the specific CYP3A inhibition kinetics attributed to the target compound.

Quantitative Differentiation Evidence for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide


TSHR Antagonism Potency: Target Compound vs. Structurally Distinct TSHR NAM S37a

The target compound exhibits TSHR antagonist activity with an IC₅₀ of 82 nM at human TSHR and 39 nM at rat TSHR, as measured in a cAMP reduction assay in HEK293 and FRTL-5 cells, respectively [1]. The structurally distinct TSHR negative allosteric modulator S37a (CAS 2143452-20-2) has been reported as a highly selective TSHR antagonist ; however, no published direct head-to-head IC₅₀ comparison under identical assay conditions could be identified in the public domain. The pyrano-thiazole scaffold of the target compound differs markedly from S37a's thiopyrano-isoindole-trione core, suggesting non-overlapping allosteric binding sites or divergent binding kinetics at the TSHR ectodomain-TMD interface.

Thyrotropin receptor TSHR antagonist Graves' orbitopathy

CYP3A Inhibitory Classification: Mechanistic Annotation vs. Ritonavir and Cobicistat

The compound is categorized as a cytochrome P450 CYP3A inhibitor in the MeSH thesaurus of the Medical University of Warsaw [1], a functional annotation shared with the clinically approved pharmacoenhancers ritonavir and cobicistat. In ritonavir, the thiazole nitrogen directly coordinates the heme iron of CYP3A4 with a reported Kd of 0.28 μM and a binding rate constant kon of ~2.4×10⁴ M⁻¹s⁻¹ [2]; cobicistat, a structural derivative, exhibits approximately 2-fold lower heme affinity and slower binding kinetics [2]. No equivalent kinetic parameters (Kd, kon, koff, IC₅₀ against CYP3A4) are publicly available for the target compound, precluding a direct quantitative rank-ordering. However, the presence of the tetrazole moiety, a recognized carboxylic acid bioisostere with enhanced metabolic stability , distinguishes the target compound from the ester/carbamate-containing ritonavir and cobicistat, potentially altering CYP3A-mediated clearance susceptibility.

CYP3A4 inhibition Pharmacoenhancer Drug-drug interaction

Structural Specificity: Pyrano-Thiazole Scaffold vs. Simple Thiazole and Benzothiazole Analogs

The 6,7-dihydro-4H-pyrano[4,3-d]thiazole core is a relatively uncommon heterocyclic scaffold. A search of the CAS registry identifies the parent nucleus 6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS 259810-14-5) as the core structure . The target compound elaborates this core with a 3-(1H-tetrazol-1-yl)benzamide side chain. The closest commercially available comparator, 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide (CAS 484039-71-6; C₁₁H₈N₆OS; MW 272.29), replaces the fused pyrano-thiazole with a simple monocyclic thiazole, resulting in a loss of the oxygen heteroatom, the saturated pyran ring, and the attendant conformational constraint . Another comparator, N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (C₁₃H₁₂N₄OS; MW 352.4), incorporates a benzothiazole, adding aromatic bulk but removing the sp³-hybridized dihydropyran oxygen and altering the hydrogen-bond acceptor capacity .

Scaffold novelty Pyrano-thiazole Chemical diversity

TSHR Selectivity: Human vs. Rat Potency and Selectivity Window Against FSHR

The compound displays 256‑fold selectivity for human TSHR (IC₅₀ = 82 nM) over the human follicle‑stimulating hormone receptor (FSHR; IC₅₀ = 10 000 nM), both measured via cAMP‑inhibition assays [1]. This selectivity window is a critical differentiator for thyroid‑specific pharmacological probes, as many GPCR modulators exhibit significant cross‑reactivity within the glycoprotein hormone receptor subfamily. In contrast, TSHR antagonist S37a (CAS 2143452‑20‑2) has been described as a highly selective TSHR antagonist , but its publicly reported FSHR cross‑reactivity data are not available in a format that permits direct numerical comparison with the target compound’s 256‑fold window.

TSHR selectivity FSHR counter-screen Off-target profiling

Research and Industrial Application Scenarios for CAS 1421477-18-0


TSHR Allosteric Modulator Probe in Graves' Disease Target Validation

With a human TSHR IC₅₀ of 82 nM and demonstrated >100‑fold selectivity over FSHR [1], this compound can serve as a high‑quality chemical probe for dissecting TSHR allosteric modulation in thyroid‑derived cell models. Its scaffold, which is distinct from the thiopyrano‑isoindole‑trione series represented by S37a , enables orthogonal chemical validation of TSHR‑dependent phenotypes, reducing the risk of scaffold‑specific off‑target confounding in target‑engagement studies for hyperthyroidism and Graves' orbitopathy.

CYP3A Pharmacoenhancer Scaffold‑Hopping Reference Standard

As a compound formally classified as a CYP3A inhibitor [2] yet bearing a tetrazole bioisostere in place of the ester or carbamate groups found in ritonavir and cobicistat [3], CAS 1421477‑18‑0 provides a scaffold‑hopping reference point for medicinal chemistry programs seeking to decouple CYP3A inhibition potency from esterase‑mediated metabolic instability. Its procurement enables comparative metabolic stability profiling against the clinical pharmacoenhancers in human liver microsome or hepatocyte assays.

Pyrano-Thiazole Library Enumeration and Diversity‑Oriented Synthesis

The 6,7‑dihydro‑4H‑pyrano[4,3‑d]thiazole nucleus (CAS 259810‑14‑5) is underrepresented in commercial screening collections . Acquiring the elaborated benzamide‑tetrazole derivative (CAS 1421477‑18‑0) provides a versatile late‑stage intermediate or final screening compound for diversity‑oriented synthesis libraries targeting GPCRs and cytochrome P450 enzymes, areas where thiazole‑containing scaffolds have demonstrated high hit rates .

Quote Request

Request a Quote for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.